molecular formula C25H20FN3O2S B2486315 (7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-43-2

(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Katalognummer B2486315
CAS-Nummer: 892416-43-2
Molekulargewicht: 445.51
InChI-Schlüssel: UZQGHHXSJHQQAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound belongs to a class of chemicals with complex molecular structures, often characterized by their heterocyclic components and potential for biological activity. The synthesis and study of such compounds are crucial for the development of new materials, pharmaceuticals, and understanding fundamental chemical processes.

Synthesis Analysis

Synthesis of complex molecules like the one described typically involves multi-step organic reactions, including but not limited to, condensation, cyclization, and functional group transformations. An efficient approach for the regioselective synthesis involving similar structural moieties has been developed using microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions (Moreno-Fuquen et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • Heterocyclic Compound Synthesis

    A study by Moreno-Fuquen et al. (2019) describes an efficient approach for the regioselective synthesis of heterocyclic amides with potential applications in medicinal chemistry and material science. The methodology involves catalyst- and solvent-free conditions under microwave assistance, highlighting innovation in synthetic organic chemistry relevant to compounds with complex molecular structures similar to the one (Moreno-Fuquen et al., 2019).

  • Antitumor Activity

    Research by Stevens et al. (1984) on imidazotetrazines illustrates the antitumor potential of compounds with intricate heterocyclic frameworks. Although the chemical structure differs, the strategic approach to synthesizing compounds with potential biological activities provides insights into the therapeutic applications of complex molecules (Stevens et al., 1984).

Medicinal Chemistry Applications

  • Catalysis and Drug Discovery

    The synthesis of constrained cysteines and cyclopropanated oxazolones by Clerici et al. (1999) serves as a foundational approach for developing novel bioactive molecules. This research underlines the importance of innovative synthetic pathways in creating compounds with potential drug discovery applications (Clerici et al., 1999).

  • Proton Exchange Membranes

    Research on comb-shaped poly(arylene ether sulfone)s by Kim et al. (2008) demonstrates the applicability of sulfonated compounds in fuel cell technology. Although focusing on polymer chemistry, this study showcases the broad utility of sulfanyl groups in scientific research, relevant to the compound (Kim et al., 2008).

Theoretical and Computational Studies

  • Quantum Chemical Calculations: A study by Sarac (2020) employs density functional theory (DFT) to explore the molecular geometry, vibrational frequencies, and electronic properties of a novel compound. Such theoretical studies are crucial for understanding the physical and chemical properties of complex molecules, providing a basis for their application in various scientific fields (Sarac, 2020).

Eigenschaften

IUPAC Name

[7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2S/c1-15-22-20(18(13-30)12-27-15)11-21-24(31-22)28-23(17-7-3-2-4-8-17)29-25(21)32-14-16-6-5-9-19(26)10-16/h2-10,12,30H,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQGHHXSJHQQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC(=CC=C5)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.